molecular formula C6H4ClHgNaO3S B043520 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt CAS No. 14110-97-5

4-(Chloromercuri)benzenesulfonic Acid Sodium Salt

Cat. No.: B043520
CAS No.: 14110-97-5
M. Wt: 415.19 g/mol
InChI Key: BPDSRKSETVILKT-UHFFFAOYSA-L
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Preparation Methods

The preparation of 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt involves the following steps :

    Synthesis of the Free Acid: The free acid is obtained by acidifying an aqueous solution of the compound, filtering off the acid, washing it with water, and recrystallizing from hot water to give a colorless solid. This solid is then dried in a vacuum over phosphorus pentoxide (P2O5) to ensure it is free of chloride ions (tested using silver nitrate).

    Formation of the Sodium Salt: The sodium salt is prepared by dissolving the free acid in an equivalent amount of aqueous sodium hydroxide (NaOH) and evaporating the solution to dryness.

Chemical Reactions Analysis

4-(Chloromercuri)benzenesulfonic Acid Sodium Salt undergoes various chemical reactions, including :

Scientific Research Applications

4-(Chloromercuri)benzenesulfonic Acid Sodium Salt has several scientific research applications :

    Biochemistry: It is used as a reagent to study the function of sulfhydryl groups in proteins and enzymes.

    Molecular Biology: The compound is employed to investigate the role of specific amino acid residues in protein function.

    Industrial Applications: It is used in the synthesis of other chemical compounds and in various industrial processes.

Comparison with Similar Compounds

4-(Chloromercuri)benzenesulfonic Acid Sodium Salt can be compared with other similar compounds, such as :

    p-Chloromercuribenzoic Acid: Another sulfhydryl reagent, but less soluble than this compound.

    4-Chlorobenzenesulfonic Acid Sodium Salt: Similar in structure but lacks the mercury atom, making it less reactive with sulfhydryl groups.

These comparisons highlight the unique reactivity of this compound with sulfhydryl groups, making it a valuable tool in biochemical research.

Properties

IUPAC Name

sodium;chloro-(4-sulfonatophenyl)mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5O3S.ClH.Hg.Na/c7-10(8,9)6-4-2-1-3-5-6;;;/h2-5H,(H,7,8,9);1H;;/q;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDSRKSETVILKT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)[O-])[Hg]Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClHgNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name p-Chloromercuribenzenesulfonic acid sodium salt
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CAS No.

14110-97-5
Record name Mercurate(1-), chloro(4-sulfophenyl)-, sodium
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Record name 4-(Chloromercuri)benzenesulfonic acid monosodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Chloromercuri)benzenesulfonic Acid Sodium Salt
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4-(Chloromercuri)benzenesulfonic Acid Sodium Salt
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4-(Chloromercuri)benzenesulfonic Acid Sodium Salt
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4-(Chloromercuri)benzenesulfonic Acid Sodium Salt
Reactant of Route 5
4-(Chloromercuri)benzenesulfonic Acid Sodium Salt
Reactant of Route 6
4-(Chloromercuri)benzenesulfonic Acid Sodium Salt

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